N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzo[d]thiazole ring and an isoindoline-1,3-dione moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Isoindoline-1,3-dione Moiety: This step involves the reaction of the benzo[d]thiazole derivative with phthalic anhydride under appropriate conditions to form the isoindoline-1,3-dione structure.
Acetylation: The final step is the acetylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole structures.
Isoindoline-1,3-dione Derivatives: Compounds featuring the isoindoline-1,3-dione moiety.
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-9-5-6-12-13(7-9)25-17(19-12)20-14(22)8-21-15(23)10-3-1-2-4-11(10)16(21)24/h1-7H,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXNYKWDAALYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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